2-(6-溴萘-2-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

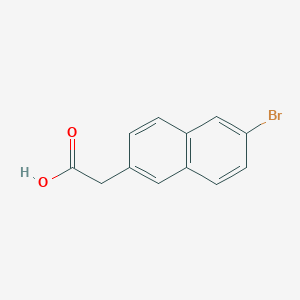

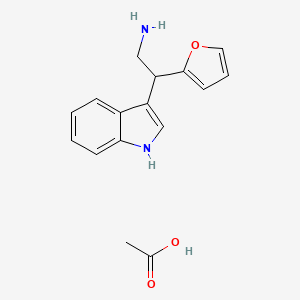

2-(6-Bromonaphthalen-2-yl)acetic acid is a chemical compound that can be derived from 2-bromonaphthalene. It is related to the field of organic chemistry and is of interest for its potential applications in pharmaceuticals and cosmetics. The compound is characterized by the presence of a bromine atom and an acetic acid moiety attached to a naphthalene ring system.

Synthesis Analysis

The synthesis of derivatives of 2-bromonaphthalene, such as 2-(6-Bromonaphthalen-2-yl)acetic acid, can be achieved through Friedel–Crafts acetylation. The acetylation of 2-bromonaphthalene results in mixtures of isomers, including 1-acetyl-7-bromonaphthalene and 2-acetyl-6-bromonaphthalene. The ratio of these isomers varies depending on the solvent used, with different reactivities observed at various positions on the naphthalene ring. For instance, the 8-position is less reactive compared to the alpha and beta positions of naphthalene .

Molecular Structure Analysis

The molecular structure of 2-(6-Bromonaphthalen-2-yl)acetic acid would include a naphthalene ring system with a bromine atom and an acetic acid group. The positions of these substituents on the naphthalene ring are crucial for the compound's reactivity and properties. The reactivity at different positions on the naphthalene ring has been studied, providing insights into the electronic effects of the bromine atom and how it influences the overall molecular structure .

Chemical Reactions Analysis

The chemical reactions involving 2-bromonaphthalene derivatives are influenced by the presence of the bromine atom, which can direct further substitution reactions. The Friedel–Crafts acetylation mentioned earlier is a key reaction for synthesizing acetylated derivatives. The reactivity of the bromonaphthalene compound in different solvents suggests that the electronic nature of the solvent can significantly affect the outcome of the reaction .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(6-Bromonaphthalen-2-yl)acetic acid are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the use of 2-bromoacetyl-6-methoxynaphthalene as a prechromatographic fluorescent labeling reagent indicates that bromonaphthalene derivatives can be designed to exhibit fluorescence. This property is useful for the analysis of dicarboxylic acids in complex pharmaceutical and cosmetic formulations when analyzed by reversed-phase HPLC with fluorescence detection .

科学研究应用

合成和生物评价

- 一项研究涉及通过缩合2-(6-溴萘-2-基)乙酸衍生物合成4-(4-溴-1-羟基萘-2-基)-6-(4-甲氧基苯基)-5,6-二氢嘧啶-2(1H)-酮。这些化合物被表征并评估其抗微生物活性,展示出优秀的抗微生物性能 (Sherekar, Kakade, & Padole, 2021)。

化学合成和观察

- 关于合成蒽-6-醇和苯并[c]菲-5-醇衍生物的研究突出了(2-苯基萘-1-基)乙酸衍生物和(1-苯基萘-2-基)乙酸衍生物,包括溴萘烷衍生物的使用。这项研究观察到在分子内环化过程中发生了异常反应和产物形成 (Samanta, Kar, & Sarkar, 2012)。

生物相容性色团合成

- 在DANPY衍生物(二烷基氨基萘基吡啶阳离子)的合成中发现了一个重要应用,其中2-氨基-6-溴萘烯通过Bucherer条件下的缩合产生。这些衍生物由于其生物相容性能,对DNA基生物光子学和细胞染色具有潜在价值 (Kingsbury, Elder, Johnson, Smolarski, Zeitler, & Armbruster, 2019)。

抗氧化剂和选择性抑制研究

- 合成和表征了新型氨基酸基带席夫碱配体的过渡金属配合物。这项涉及与2-(6-溴萘-2-基)乙酸相关的衍生物的研究探索了它们的抗氧化性能以及对黄嘌呤氧化酶的选择性抑制作用,一些化合物显示出有希望的结果 (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015)。

抗微生物研究

- 合成了新的含有6-溴萘烯基团的1,3,4-噁二唑衍生物,并评估了它们的抗微生物活性。研究表明这些化合物作为有效的抗微生物剂的潜力 (Mayekar, Yathirajan, Narayana, Sarojini, & Kumari, 2010)。

属性

IUPAC Name |

2-(6-bromonaphthalen-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDBDFPLVIBCEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649037 |

Source

|

| Record name | (6-Bromonaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32721-06-5 |

Source

|

| Record name | (6-Bromonaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)